Olmutinib (N-[3-({2-[4-(4-methylpiperazine-1-yl)aniline]thieno[3,2-d]Pyrimidin-4-yl}oxy)phenyl]prop-2-enamide dihydrochloride monohydrate) is a third-generation, orally bioavailable, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). [] It was developed by Boehringer Ingelheim and Hanmi Pharmaceutical Co. Ltd. [] Olmutinib is primarily investigated for its potential antineoplastic activity, particularly against non-small cell lung cancer (NSCLC). [] Its selectivity towards mutant forms of EGFR suggests a potentially reduced toxicity profile compared to non-selective EGFR inhibitors. []
a) Overcoming Resistance Mechanisms: Further research is needed to understand and overcome resistance mechanisms that emerge after Olmutinib treatment. This includes investigating the role of novel second-site EGFR mutations, activated bypass pathways, and histological/phenotypic transformations. [, ]
b) Combinatorial Therapies: Exploring combinatorial therapies that target both EGFR-dependent and EGFR-independent resistance mechanisms could enhance the effectiveness of Olmutinib and improve patient outcomes. [, ]
c) Personalized Medicine: Investigating the role of pharmacogenomics in Olmutinib's metabolism and efficacy could pave the way for personalized treatment strategies, tailoring its use to individual patients based on their genetic makeup. []
e) Development of Novel Derivatives: Further development of Olmutinib derivatives, such as the iodinated derivative for imaging, could lead to new diagnostic and therapeutic tools for managing EGFR-mutant cancers. []
Olmutinib is classified as a small molecule tyrosine kinase inhibitor. It is synthesized from various organic compounds and has been the subject of extensive research due to its promising efficacy against resistant forms of lung cancer. The compound has shown potential in reversing multidrug resistance in cancer cells by inhibiting drug efflux mechanisms mediated by specific transport proteins .
The synthesis of olmutinib involves several steps, utilizing various chemical reactions to construct its complex molecular framework. The synthesis typically begins with commercially available starting materials, which undergo cyclization, chlorination, and nucleophilic substitution reactions to form intermediate compounds. For example, one synthetic route employs 2,4,6-trichloropyrimidine and thiophen-2-ylboronic acid to produce key intermediates through a series of reactions including coupling in solvents like 1,2-dimethoxyethane .
Key steps in the synthesis process include:
The entire process is monitored using techniques such as thin-layer chromatography (TLC) and confirmed through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Olmutinib's chemical structure can be represented as follows:
The molecular structure features a pyrimidine ring substituted with various functional groups that contribute to its activity as a selective inhibitor of the epidermal growth factor receptor. The specific arrangement of atoms within the molecule allows for effective binding to the target receptor, inhibiting its activity in cancer cells .
Olmutinib undergoes several important chemical reactions during its synthesis and application:
These reactions are essential for constructing olmutinib's complex structure while ensuring that the final compound retains its pharmacological properties .
Olmutinib exerts its therapeutic effects primarily through selective inhibition of mutated forms of the epidermal growth factor receptor. The mechanism involves:
Olmutinib exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery as an oral medication for cancer therapy .
Olmutinib is primarily used in oncology for treating non-small cell lung cancer with specific mutations. Its ability to selectively inhibit mutated forms of the epidermal growth factor receptor makes it a critical component in targeted cancer therapies. Ongoing research continues to explore its efficacy in combination therapies and its potential role in overcoming drug resistance mechanisms in various cancers .
Olmutinib (development codes: HM61713, BI-1482694; brand name: Olita™) emerged as a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed through a collaboration between Hanmi Pharmaceutical (South Korea) and Boehringer Ingelheim (Germany). Its discovery aimed to address the unmet clinical need for treating non-small cell lung cancer (NSCLC) with acquired T790M resistance mutations. Preclinical studies confirmed its selective inhibition of mutant EGFR isoforms, including T790M, while sparing wild-type EGFR [1] [2].
In December 2015, olmutinib received Breakthrough Therapy Designation from the U.S. FDA based on phase I/II data demonstrating efficacy in T790M-positive NSCLC [2] [9]. This was followed by its first global approval in South Korea in May 2016 for locally advanced or metastatic EGFR T790M mutation-positive NSCLC patients who progressed after prior EGFR-TKI therapy [2] [6] [9]. This approval marked a significant milestone as olmutinib became the first third-generation EGFR TKI commercialized in Asia, preceding approvals of comparable agents like osimertinib in other regions [5] [9]. Clinical development was later discontinued globally in 2018 due to strategic decisions and emerging safety concerns (e.g., severe cutaneous toxicity), though efficacy data remained scientifically relevant [3] [5].
Table 1: Key Milestones in Olmutinib Development
Year | Event | Clinical Trial Identifier |
---|---|---|
2012 | Phase I/II trial initiation (South Korea) | NCT01588145 |
2015 | FDA Breakthrough Therapy Designation granted | - |
2016 | Approval in South Korea for T790M+ NSCLC | - |
2017 | Global Phase II trial completion | NCT02485652 |
2018 | Development termination by Boehringer Ingelheim | - |
Third-generation EGFR TKIs represent a pharmacologically distinct class designed to overcome T790M-mediated resistance, the most common mechanism (occurring in ~60% of cases) of acquired resistance to first-generation (gefitinib, erlotinib) and second-generation (afatinib) EGFR inhibitors [1] [4] [7]. Unlike earlier TKIs, olmutinib and its contemporaries (e.g., osimertinib, rociletinib) feature:
Preclinical studies demonstrated olmutinib’s potency in cellular models:
Table 2: Comparative Preclinical Profiles of Third-Generation EGFR TKIs
Agent | IC₅₀ for L858R/T790M (nM) | IC₅₀ for Wild-Type EGFR (nM) | Selectivity Ratio (WT/Mutant) |
---|---|---|---|
Olmutinib | 10 | 2,225 | 222.5 |
Osimertinib | 12 | 480 | 40 |
Rociletinib | 25 | >1,000 | >40 |
Data compiled from [3] [4] [8]
Clinically, olmutinib showed central nervous system (CNS) activity in early trials, with tumor regression observed in patients with brain metastases, a feature attributed to its moderate blood-brain barrier penetration [3] [7]. However, its efficacy was overshadowed by osimertinib, which demonstrated superior ORR (80% vs. olmutinib’s 46–55%) and progression-free survival (PFS; 9.9 vs. 6.9–9.4 months) in comparable populations [1] [3] [7]. The global phase II trial (NCT02485652) of olmutinib reported a median PFS of 9.4 months and median overall survival (OS) of 19.7 months [1], positioning it as a clinically active but less optimized agent within its class.
Compound Names Mentioned: Olmutinib, HM61713, BI-1482694, Olita™, Gefitinib, Erlotinib, Afatinib, Osimertinib, Rociletinib.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7